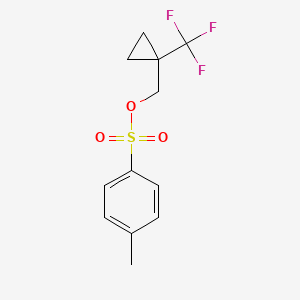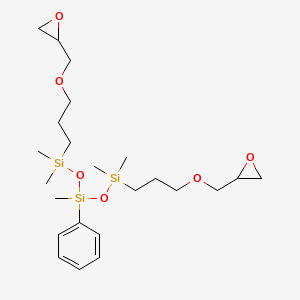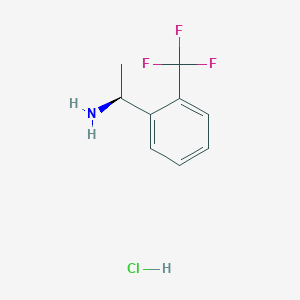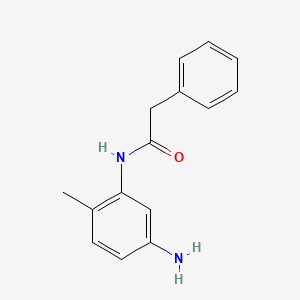
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
“(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H13F3O3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methyl 4-methylbenzenesulfonate group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.29 g/mol . Predicted properties include a density of 1.371±0.06 g/cm3 and a boiling point of 342.2±37.0 °C .Wissenschaftliche Forschungsanwendungen
Scalable Synthesis for Alicyclic Systems
A notable application involves the scalable synthesis of derivatives, such as 1-vinylcyclopropyl 4-methylbenzenesulfonate, which is crucial for the synthesis of alkylidenecyclopropanes. These compounds are precursors to a variety of alicyclic systems, accessible through metal-catalyzed carbocyclization and cycloisomerization reactions, highlighting their significance in the rapid and economical synthesis of complex organic structures (Ojo et al., 2014).
Reactivity with Nucleophiles
Research on the reactivity of related sulfonate esters towards various classes of nucleophiles (alcohols, amines, thiols, and malonates) under a single set of conditions has been conducted. This study provides insights into the versatility of these compounds in synthetic chemistry, offering a pathway to synthesize a wide range of products with moderate to good yields (Forcellini et al., 2015).
Solid-State Oxidation
Solid-state oxidation of derivatives, such as the conversion of tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate counterpart, demonstrates the potential for straightforward chemical transformations. This process not only showcases a unique approach to modifying chemical structures but also offers comparative insights into crystal structures and molecular interactions (Kaupang et al., 2013).
Applications in Anti-Corrosion
Exploration of synthesized quaternary ammonium ionic liquids, including derivatives of 4-methylbenzenesulfonate, as unharmful anti-corrosives for aluminium in hydrochloric acid medium shows the compound's practical applications beyond synthetic organic chemistry. These studies evaluate the anti-corrosive properties, inhibition mechanism, and efficiency, highlighting the compound's potential in material science and industrial applications (Nesane et al., 2020).
Novel Synthesis Methods
Efficient coupling reactions of arylalkynes and aldehydes facilitated by ionic liquids such as 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate showcase innovative methods in the synthesis of enones. This approach emphasizes the role of green chemistry by avoiding moisture-sensitive and heavy-metal Lewis acids, thus contributing to safer and more sustainable chemical processes (Xu et al., 2004).
Eigenschaften
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3S/c1-9-2-4-10(5-3-9)19(16,17)18-8-11(6-7-11)12(13,14)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARFOLZQROJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)
![methyl 3-{[(4-methylbenzoyl)amino]methyl}-1H-indole-2-carboxylate](/img/structure/B3160024.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B3160040.png)




![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)